molecular formula C18H20O2 B14379494 (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone CAS No. 89946-89-4

(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone

Cat. No.: B14379494
CAS No.: 89946-89-4
M. Wt: 268.3 g/mol
InChI Key: FBTHGXWWKDTBPT-UHFFFAOYSA-N
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Description

(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone is an organic compound with a complex structure that includes aromatic rings and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methylphenyl with 3-methyl-4-[(propan-2-yl)oxy]benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone: shares similarities with other aromatic ketones and ethers, such as acetophenone derivatives and anisole derivatives.

Uniqueness

  • The presence of both methyl and isopropyl groups in the structure provides unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets.

Conclusion

This compound is a compound with diverse applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

89946-89-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(3-methylphenyl)-(3-methyl-4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C18H20O2/c1-12(2)20-17-9-8-16(11-14(17)4)18(19)15-7-5-6-13(3)10-15/h5-12H,1-4H3

InChI Key

FBTHGXWWKDTBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC(C)C)C

Origin of Product

United States

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